molecular formula C13H11NO2 B1608564 2-Methyl-3'-nitro-1,1'-biphenyl CAS No. 51264-60-9

2-Methyl-3'-nitro-1,1'-biphenyl

Cat. No. B1608564
CAS RN: 51264-60-9
M. Wt: 213.23 g/mol
InChI Key: FLOWAYYOKMXTAH-UHFFFAOYSA-N
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Description

“2-Methyl-3’-nitro-1,1’-biphenyl” is a chemical compound with the linear formula C13H11NO2 . It has a molecular weight of 213.238 .


Synthesis Analysis

The synthesis of biphenyl derivatives like “2-Methyl-3’-nitro-1,1’-biphenyl” involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3’-nitro-1,1’-biphenyl” can be represented by the linear formula C13H11NO2 . The structure consists of two benzene rings linked at the [1,1’] position .


Chemical Reactions Analysis

Biphenyl compounds like “2-Methyl-3’-nitro-1,1’-biphenyl” undergo similar reactions to benzene, including electrophilic substitution reactions . Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Scientific Research Applications

Antimalarial Activity

A study by Werbel et al. (1986) explored derivatives of 1,1'-biphenyl, including compounds related to 2-Methyl-3'-nitro-1,1'-biphenyl, for their antimalarial properties. They found that certain biphenyl compounds showed significant antimalarial potency against Plasmodium berghei in mice and resistant strains of the parasite, suggesting their potential in clinical trials (Werbel et al., 1986).

Nonlinear Optics

Muthuraman et al. (2001) investigated molecular complexes formed between nitrobiphenyl derivatives for their potential in nonlinear optics. The study demonstrated that these compounds, including variations of this compound, crystallize in noncentrosymmetric space groups, which is crucial for second harmonic generation in nonlinear optical applications (Muthuraman et al., 2001).

Photochromic Properties

Kanaani et al. (2016) conducted a study on a photochromic compound related to this compound. They found that the compound exhibited potential as a molecular switch in molecular electronic devices due to its ability to change conductance upon light exposure, suggesting its application in photoinduced molecular switches (Kanaani et al., 2016).

Crystal Structure Analysis

Griffith et al. (1972) studied the crystal structure of a compound structurally related to this compound. Their findings provide insights into the molecular geometry and potential applications in material science, particularly in understanding the interactions and properties of such compounds (Griffith et al., 1972).

Diamagnetic and Paramagnetic Properties

Yoshitake et al. (2016) synthesized biradicals from biphenyl derivatives, revealing their diamagnetic properties at room temperature and transformation into paramagnets upon heating. This suggests applications in material science, particularly in understanding magnetic properties of organic compounds (Yoshitake et al., 2016).

Fluorescent Chloride Sensor

Das et al. (2021) explored the synthesis of a methyl biphenyl derivative, closely related to this compound, as afluorescent chloride sensor. They achieved selective nitration and demonstrated that the sensor exhibits a change in emission color in the presence of chloride ions. This property suggests its application in the development of optical sensors for chloride detection (Das et al., 2021).

Photochemical Behavior

Higuchi et al. (1999) investigated the photochemical behavior of 2-nitrobiphenyl derivatives, including compounds structurally similar to this compound, using electron paramagnetic resonance (EPR). Their findings on the stability and properties of the triplet species produced by these derivatives under UV irradiation can contribute to the understanding of photochemical processes in similar compounds (Higuchi et al., 1999).

Liquid Crystal Research

Weng et al. (2019) synthesized benzoxazole derivatives with biphenyl units and investigated their liquid crystal properties. The research indicates that this compound derivatives could be relevant in the design of novel liquid crystal compounds, given their potential to exhibit mesophases and photoluminescence (Weng et al., 2019).

Biodegradation and Chemotaxis

Bhushan et al. (2000) studied the biodegradation and chemotaxis of methyl-nitrophenol compounds by Ralstonia sp. SJ98. This research suggests that bacteria capable of degrading compounds similar to this compound could be significant in environmental bioremediation and understanding microbial interactions with these compounds (Bhushan et al., 2000).

Mechanism of Action

Target of Action

This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . The specific biological targets and their roles are yet to be determined.

Mode of Action

It’s worth noting that nitro compounds, such as this one, often undergo electrophilic aromatic substitution reactions . This involves the replacement of a hydrogen atom in the aromatic ring with a nitro group, which can influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds are known to participate in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and downstream effects would depend on the specific targets of the compound.

Biochemical Analysis

Biochemical Properties

2-Methyl-3’-nitro-1,1’-biphenyl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to toxic effects .

Cellular Effects

The effects of 2-Methyl-3’-nitro-1,1’-biphenyl on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in altered gene expression and changes in cellular metabolism . Additionally, it has been shown to induce oxidative stress in cells, leading to potential damage to cellular components.

Molecular Mechanism

At the molecular level, 2-Methyl-3’-nitro-1,1’-biphenyl exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition or activation. This interaction can result in the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3’-nitro-1,1’-biphenyl have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative oxidative damage and persistent changes in gene expression . Additionally, the degradation products of 2-Methyl-3’-nitro-1,1’-biphenyl may also contribute to its long-term effects.

Dosage Effects in Animal Models

The effects of 2-Methyl-3’-nitro-1,1’-biphenyl vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxic effects, including severe oxidative damage, inflammation, and even cell death . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

2-Methyl-3’-nitro-1,1’-biphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also result in the formation of reactive intermediates, which can contribute to its biochemical and cellular effects.

Transport and Distribution

The transport and distribution of 2-Methyl-3’-nitro-1,1’-biphenyl within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may preferentially accumulate in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes.

Subcellular Localization

The subcellular localization of 2-Methyl-3’-nitro-1,1’-biphenyl is crucial for its activity and function. The compound is often found in the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its biochemical and cellular effects.

properties

IUPAC Name

1-methyl-2-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOWAYYOKMXTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403552
Record name 2-Methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51264-60-9
Record name 2-Methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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